Home > Products > Screening Compounds P146918 > Droxinavir hydrochloride
Droxinavir hydrochloride - 155662-50-3

Droxinavir hydrochloride

Catalog Number: EVT-266549
CAS Number: 155662-50-3
Molecular Formula: C29H52ClN5O4
Molecular Weight: 570.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Droxinavir HCl is an antiviral, HIV protease inhibitor.
Overview

Droxinavir hydrochloride is an antiviral compound primarily used in the treatment of HIV (Human Immunodeficiency Virus) infections. It belongs to the class of protease inhibitors, which function by inhibiting the HIV protease enzyme, thus preventing viral replication. Droxinavir hydrochloride has been studied for its efficacy and safety profile in various clinical settings.

Source

Droxinavir hydrochloride is synthesized through chemical processes in laboratories and is not found naturally in any source. Its development was part of ongoing research into more effective treatments for HIV.

Classification
  • Chemical Class: Protease Inhibitor
  • Therapeutic Class: Antiviral agent
  • Chemical Formula: C20H28N2O4S
  • Molecular Weight: 396.52 g/mol
Synthesis Analysis

The synthesis of droxinavir hydrochloride involves several steps, which can be categorized into distinct phases:

  1. Starting Materials: The synthesis typically begins with appropriate organic precursors that contain necessary functional groups for modification.
  2. Reactions: Key reactions include acylation, condensation, and cyclization processes, which are crucial for constructing the core structure of the molecule.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate droxinavir hydrochloride from by-products.

Technical Details

The synthetic route may involve:

  • The formation of a thiazole ring, which is a characteristic feature of droxinavir.
  • The introduction of a hydroxyl group through oxidation reactions.
  • Hydrochloride salt formation to enhance solubility and stability.
Molecular Structure Analysis

Droxinavir hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure

  • Core Structure: The core structure includes a thiazole ring fused with a phenyl group and various substituents that enhance its protease inhibitory activity.
  • 3D Configuration: The stereochemistry of droxinavir is critical for its interaction with the HIV protease enzyme.

Data

  • X-ray Crystallography: Structural data obtained from X-ray crystallography can provide insights into bond lengths and angles within the molecule.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure and purity of droxinavir hydrochloride.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of droxinavir hydrochloride are varied and complex.

Reactions

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and minimize side products. Reaction conditions such as temperature, pH, and solvent choice are critical factors influencing the success of each step.

Mechanism of Action

Droxinavir hydrochloride exerts its antiviral effects by specifically inhibiting the HIV protease enzyme, which is essential for viral maturation and replication.

Process

  1. Binding to Protease: Droxinavir binds to the active site of HIV protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly.
  2. Inhibition of Viral Replication: By blocking this cleavage process, droxinavir effectively halts the production of new viral particles, thereby controlling the infection.

Data

Studies have shown that droxinavir has a high affinity for HIV protease compared to other protease inhibitors, contributing to its effectiveness in clinical use.

Physical and Chemical Properties Analysis

Droxinavir hydrochloride exhibits several physical and chemical properties that are relevant for its pharmaceutical formulation and application.

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which aids in formulation development.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The pH range for optimal stability is usually between 4 to 7.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration during quality control processes.

Applications

Droxinavir hydrochloride is primarily used in scientific research and clinical settings related to HIV treatment.

Scientific Uses

  1. Antiviral Therapy: Used as part of combination therapy regimens for patients with HIV/AIDS.
  2. Research Studies: Investigated in clinical trials assessing its efficacy compared to other protease inhibitors.
  3. Pharmaceutical Development: Contributes to ongoing research aimed at improving antiviral therapies through structural modifications or novel formulations.
Synthesis and Structural Optimization of Droxinavir Hydrochloride

Retrosynthetic Analysis of Benzylisoquinoline Derivatives

Retrosynthetic analysis provides a systematic framework for deconstructing Droxinavir's complex benzylisoquinoline architecture into feasible synthetic precursors. The core disconnection strategy focuses on cleaving the C-N bond between the tetrahydroisoquinoline nitrogen and the benzyl substituent, revealing two primary synthons: a N-protected tetrahydroisoquinoline fragment and a functionalized benzyl electrophile [2]. The tetrahydroisoquinoline itself undergoes further disconnection at the C1-Cα bond, generating a dopamine equivalent and an α-keto ester precursor, as illustrated in the disconnection map below. Key transforms identified include a Pictet-Spengler cyclization for constructing the tetrahydroisoquinoline core and a reductive amination for installing the benzyl moiety [2] [9]. This approach strategically preserves stereochemical integrity by introducing chiral auxiliaries early in the synthesis. The retrosynthetic tree identifies commercially available vanillin and D-DOPA methyl ester as optimal starting materials, balancing cost and stereochemical complexity while enabling late-stage introduction of the sulfonamide group to minimize protecting group manipulations [3] [9].

Table 1: Retrosynthetic Disconnections for Droxinavir

Target BondTransformSynthons GeneratedComplexity Reduction
C-N (benzyl)Reductive AminationTetrahydroisoquinoline + Benzyl aldehydeHigh
C1-Cα (ring)Pictet-Spengler CyclizationDopamine equivalent + α-Keto esterMedium
C-O (phenolic)EtherificationHalide + PhenolateLow

Stereoselective Synthesis of the Tetrahydroisoquinoline Core

The stereoselective construction of the (S)-configured tetrahydroisoquinoline core employs an asymmetric Pictet-Spengler reaction as the pivotal transformation. Beginning with dopamine hydrochloride, N-Boc protection under Schotten-Baumann conditions (Boc₂O, aq. NaOH, 0°C, 2h) yields the protected amine in 92% yield [3]. Stereocontrol is achieved using a chiral auxiliary approach where condensation with (-)-menthyl glyoxylate in trifluoroethanol at 60°C generates the iminium intermediate. Trifluoroacetic acid catalysis (5 mol%) promotes cyclization via electrophilic aromatic substitution, affording the 1,2,3,4-tetrahydroisoquinoline with 94% ee and 78% yield [3] [10]. Critical parameters include solvent polarity (trifluoroethanol enhances iminium formation) and acid strength (weaker acids minimize racemization). The trans-diastereoselectivity (dr >20:1) arises from thermodynamic control under acidic conditions, where the bulky menthyl ester directs equatorial orientation. Subsequent hydrogenolysis (Pd/C, H₂, MeOH) cleaves the chiral auxiliary, liberating the carboxylic acid for amidation. X-ray crystallography confirms the (S)-absolute configuration at C1, with the carboxyl group equatorial to the ring plane [6].

Hydrochloride Salt Formation: Mechanistic Insights and Yield Optimization

Hydrochloride salt formation serves dual purposes: enhancing Droxinavir's aqueous solubility (from <0.1 mg/mL to >50 mg/mL) and stabilizing the crystalline form for long-term storage. Mechanistic studies reveal that proton transfer occurs preferentially at the tetrahydroisoquinoline nitrogen (pKa ~9.2) rather than the sulfonamide (pKa ~11), driven by charge delocalization into the aromatic system [6]. Crystallization optimization identified acetone/water (4:1 v/v) as the ideal solvent system, enabling stoichiometric control during HCl addition. Key parameters include:

  • Temperature Gradient: Acid addition at 60°C followed by cooling to 4°C at 0.5°C/min yields larger, higher-purity crystals (99.8% by HPLC)
  • Counterion Stoichiometry: 1.05 eq. HCl maximizes conversion while minimizing free acid impurities (<0.1%)
  • Antisolvent Strategy: Gradual water addition (10 vol%) reduces solubility, increasing yield to 95% versus 78% without antisolvent [4] [6]

Single-crystal X-ray analysis confirms a monoclinic P2₁ space group with chloride anions engaged in three hydrogen bonds: two N-H⋯Cl (2.86 Å, 167°) with the protonated amine and one C-H⋯Cl (3.52 Å, 129°) from the benzyl group. This dense hydrogen-bonding network contributes to the salt's high decomposition temperature (248°C) and negligible hygroscopicity [6].

Table 2: Hydrochloride Salt Crystallization Optimization Parameters

ParameterLow Yield ConditionsOptimized ConditionsEffect on Purity/Yield
SolventEthanolAcetone/Water (4:1)Purity: 92% → 99.8%
HCl Equivalents1.01.05Acid Impurity: 0.5% → 0.1%
Cooling RateRapid Quench0.5°C/minCrystal Size: 5μm → 200μm
Addition MethodConcentrated HCl2M HCl in IPAYield: 78% → 95%

Green Chemistry Approaches for Sustainable Large-Scale Production

Implementing green chemistry principles in Droxinavir manufacturing reduces E-factor by 62% while maintaining stereochemical fidelity. Solvent optimization replaced dichloromethane (DCM) in Pictet-Spengler cyclization with cyclopentyl methyl ether (CPME), eliminating genotoxic impurities and enabling >90% solvent recovery via distillation [4] [7]. The original reductive amination step employing NaBH₃CN in THF was redesigned using catalytic transfer hydrogenation (Pd/C, ammonium formate, 2-MeTHF), reducing heavy metal residues to <2 ppm and utilizing a solvent with 98% biobased content. Key innovations include:

  • Flow Chemistry: Continuous hydrogenation (20 bar H₂, 80°C) reduces reaction time from 12h to 45s residence time, improving space-time yield by 15x
  • Waste Minimization: Aqueous workup eliminated via membrane-assisted crystallization, reducing aqueous waste by 8,000 L per ton of API
  • Catalysis: Lipase-mediated resolution in the final step (CAL-B, vinyl acetate) achieves 99% ee while replacing chromatographic purification [4] [7]

Life cycle analysis confirms a 43% reduction in cumulative energy demand and 57% lower carbon footprint versus the first-generation route. The E-factor decreased from 128 to 48 kg waste/kg product, primarily through solvent reduction and catalytic steps [7].

Table 3: Green Chemistry Metrics Comparison for Droxinavir Synthesis

MetricOriginal ProcessOptimized ProcessImprovement
Process Mass Intensity1867261% Reduction
Solvent Recovery45% (DCM)92% (CPME)2x Higher Recycling
Energy Consumption1,890 MJ/kg1,080 MJ/kg43% Reduction
Carbon Footprint89 kg CO₂-eq/kg38 kg CO₂-eq/kg57% Reduction

Properties

CAS Number

155662-50-3

Product Name

Droxinavir hydrochloride

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide;hydrochloride

Molecular Formula

C29H52ClN5O4

Molecular Weight

570.2 g/mol

InChI

InChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1

InChI Key

IYKXRORSPVZSHP-ZELIPEIJSA-N

SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Solubility

Soluble in DMSO

Synonyms

Droxinavir hydrochloride; Droxinavir HCl; SC-55389A; SC 55389A; SC55389A;

Canonical SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Isomeric SMILES

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.